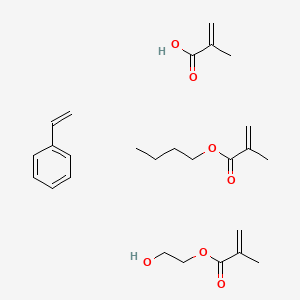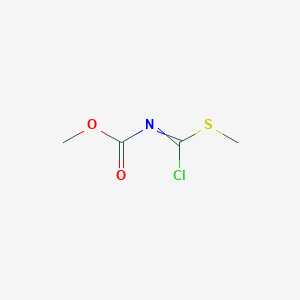sulfanium bromide CAS No. 55685-93-3](/img/structure/B14640609.png)
[2-(4-Acetylphenyl)ethyl](dimethyl)sulfanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetylphenyl)ethylsulfanium bromide is an organic compound that features a sulfonium ion with a bromide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)ethylsulfanium bromide typically involves the reaction of 4-acetylphenylethyl bromide with dimethyl sulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonium ion. The general reaction scheme is as follows:
4-Acetylphenylethyl bromide+Dimethyl sulfide→2-(4-Acetylphenyl)ethylsulfanium bromide
Industrial Production Methods
In an industrial setting, the production of 2-(4-Acetylphenyl)ethylsulfanium bromide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Acetylphenyl)ethylsulfanium bromide undergoes various types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents like acetone or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Corresponding sulfonium salts with different halides.
Wissenschaftliche Forschungsanwendungen
2-(4-Acetylphenyl)ethylsulfanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the sulfonium ion can facilitate the transport of drugs across cell membranes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-Acetylphenyl)ethylsulfanium bromide involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfonium ion can interact with negatively charged sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Acetylphenyl)ethylphenylsulfonium bromide
- 2-(4-Acetylphenyl)ethylsulfonium chloride
- 2-(4-Acetylphenyl)ethylsulfonium iodide
Uniqueness
2-(4-Acetylphenyl)ethylsulfanium bromide is unique due to its specific combination of the acetylphenyl group and the dimethylsulfonium ion. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
55685-93-3 |
|---|---|
Molekularformel |
C12H17BrOS |
Molekulargewicht |
289.23 g/mol |
IUPAC-Name |
2-(4-acetylphenyl)ethyl-dimethylsulfanium;bromide |
InChI |
InChI=1S/C12H17OS.BrH/c1-10(13)12-6-4-11(5-7-12)8-9-14(2)3;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YAYWVFRYWBQPEA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)CC[S+](C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


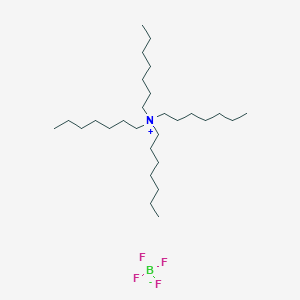
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
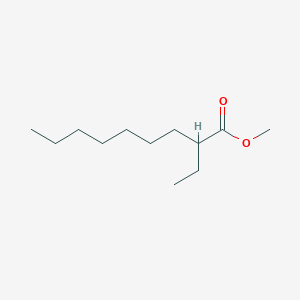
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
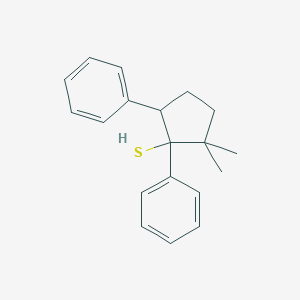
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14640563.png)
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)
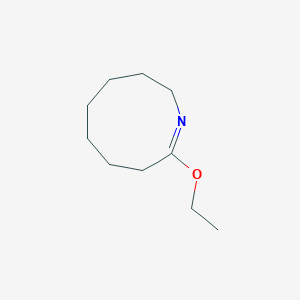
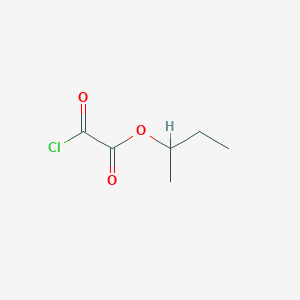
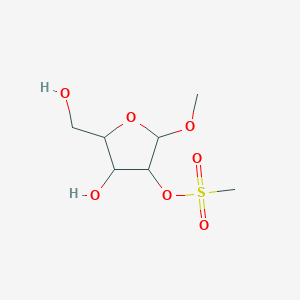
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
